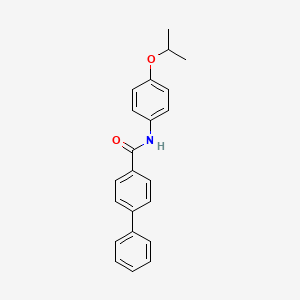
N-(4-isopropoxyphenyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes that include functional group transformations and the formation of carbon-carbon bonds. For compounds similar to N-(4-isopropoxyphenyl)-4-biphenylcarboxamide, methods such as Suzuki coupling reactions are frequently employed to create biphenyl structures due to their efficiency and the high degree of functional group tolerance (Xie Wen-n, 2014).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-isopropoxyphenyl)-4-biphenylcarboxamide is characterized by the presence of aromatic rings, which can engage in π-π interactions, contributing to their stability and reactivity. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating their precise molecular configurations (Srinu Tothadi et al., 2013).
Chemical Reactions and Properties
Compounds containing biphenyl structures and amide functionalities can undergo various chemical reactions, including amide bond formation and cleavage, electrophilic aromatic substitution, and nucleophilic aromatic substitution. The presence of isopropoxy groups may influence the compound's reactivity by directing electrophilic substitution to specific positions on the aromatic ring due to the electron-donating effect (S. Krompiec et al., 2008).
Physical Properties Analysis
The physical properties of N-(4-isopropoxyphenyl)-4-biphenylcarboxamide, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For instance, the biphenyl core and isopropoxy substituent can affect the compound's solubility in organic solvents and its phase behavior (Philipp Kolb et al., 2015).
Chemical Properties Analysis
The chemical properties of such a compound are dictated by the functional groups present. The amide linkage provides sites for potential hydrogen bonding, influencing solubility and reactivity. The isopropoxy group affects the electron density of the aromatic system, potentially altering its reactivity towards electrophilic or nucleophilic agents (Jules Yoda et al., 2019).
特性
IUPAC Name |
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16(2)25-21-14-12-20(13-15-21)23-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJEQJZAZIXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(4-propan-2-yloxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)
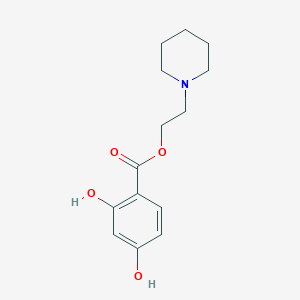
![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
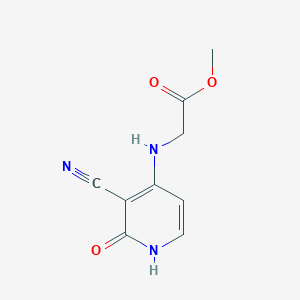
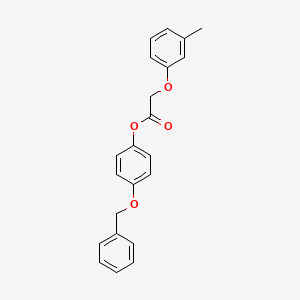
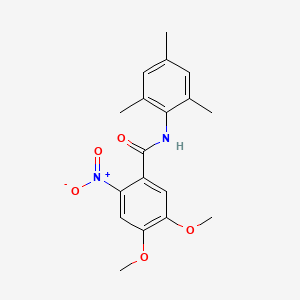
![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5633993.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)
![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)